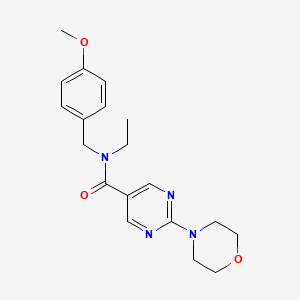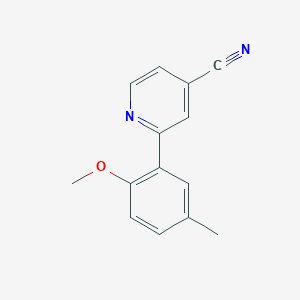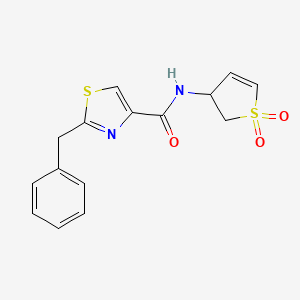![molecular formula C16H17N3O5 B3815591 4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine](/img/structure/B3815591.png)
4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine
Overview
Description
4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects:
4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine has shown various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine in lab experiments is its high purity and yield. This compound can be easily synthesized using various methods and can be purified using column chromatography. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations and may have adverse effects on normal cells.
Future Directions
There are several future directions for research on 4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine. One of the most significant directions is the development of more potent and selective analogs of this compound. Another direction is the investigation of the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Additionally, more studies are needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, 4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine is a promising chemical compound that has potential therapeutic applications in various scientific research studies. Its synthesis method has been well-established, and it has shown various biochemical and physiological effects. However, further research is needed to investigate its mechanism of action, potential side effects, and safety profile in humans.
Scientific Research Applications
4-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine has shown potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-16(19-3-5-21-6-4-19)13-7-11(17-18-13)9-22-12-1-2-14-15(8-12)24-10-23-14/h1-2,7-8H,3-6,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUQUMWEALFCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-morpholin-4-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B3815526.png)
![1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B3815533.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3815536.png)
![(dicyclopropylmethyl){[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3815539.png)
![4-methyl-6-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyrimidinamine](/img/structure/B3815540.png)
![4-[(1-{[1-(1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]morpholine trifluoroacetate](/img/structure/B3815550.png)
![ethyl 4-{[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B3815552.png)

![1-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B3815565.png)
![5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B3815579.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B3815583.png)

![2-[(2,3-difluoro-4-methoxybenzyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B3815604.png)